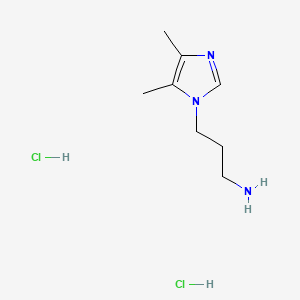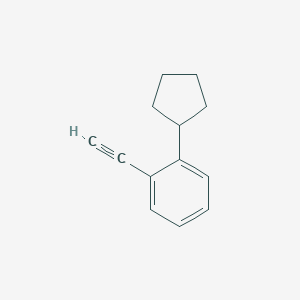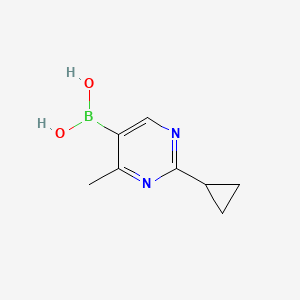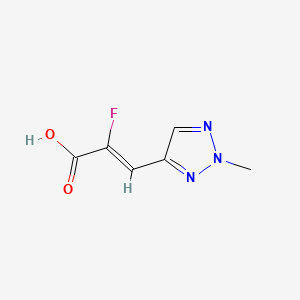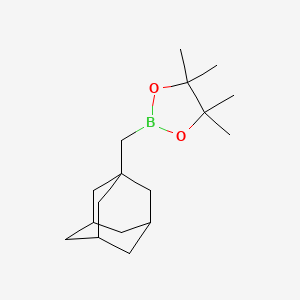
2-(Adamantan-1-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring an adamantane moiety. Adamantane is a highly symmetrical, polycyclic hydrocarbon known for its stability and unique structural properties. The incorporation of adamantane into various chemical compounds often enhances their stability and bioavailability, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of adamantane derivatives with boronic esters. One common method includes the reaction of adamantan-1-ylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the boronic ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the boronic ester into corresponding hydrocarbons or alcohols.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-boron bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s stability and bioavailability make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: It is explored for its potential in creating pharmaceuticals with enhanced stability and efficacy.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions and applications. The adamantane moiety provides structural rigidity and stability, enhancing the compound’s overall performance in different environments. Molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparaison Avec Des Composés Similaires
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and adamantane derivatives:
Boronic Esters: Similar compounds include phenylboronic acid and pinacolborane, which also form stable boron-carbon bonds but lack the structural benefits of the adamantane moiety.
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane structure but differ in their functional groups and reactivity. The uniqueness of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the boronic ester functionality with the adamantane structure, providing both stability and versatility in various applications.
Propriétés
Formule moléculaire |
C17H29BO2 |
|---|---|
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
2-(1-adamantylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO2/c1-15(2)16(3,4)20-18(19-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,5-11H2,1-4H3 |
Clé InChI |
PMDKMWPJUXXLMW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)
![Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13457965.png)
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)
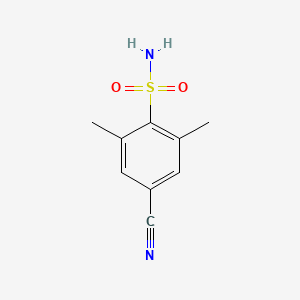
![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)
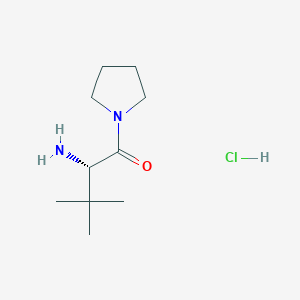

amine hydrochloride](/img/structure/B13458007.png)
